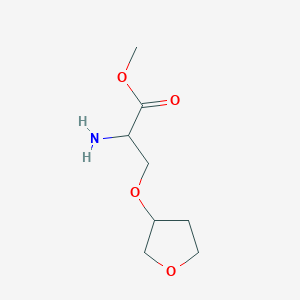
Methyl o-(tetrahydrofuran-3-yl)serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(oxolan-3-yloxy)propanoate is an organic compound that features an amino group, an ester functional group, and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(oxolan-3-yloxy)propanoate typically involves the reaction of 2-amino-3-hydroxypropanoic acid with oxirane in the presence of a base. The reaction proceeds through the nucleophilic attack of the amino group on the oxirane ring, leading to the formation of the oxolane ring. The esterification of the resulting compound with methanol in the presence of an acid catalyst yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(oxolan-3-yloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(oxolan-3-yloxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(oxolan-3-yloxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The oxolane ring can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-hydroxypropanoate: Lacks the oxolane ring but has similar functional groups.
Methyl 2-amino-3-(tetrahydrofuran-3-yloxy)propanoate: Contains a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
Methyl 2-amino-3-(oxolan-3-yloxy)propanoate is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(oxolan-3-yloxy)propanoate |
InChI |
InChI=1S/C8H15NO4/c1-11-8(10)7(9)5-13-6-2-3-12-4-6/h6-7H,2-5,9H2,1H3 |
Clave InChI |
IRLIGJDEQRCJQB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(COC1CCOC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


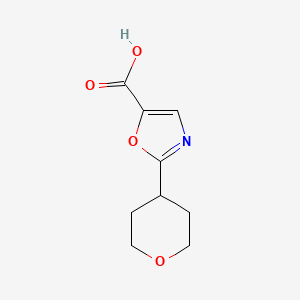
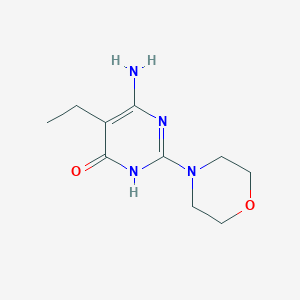
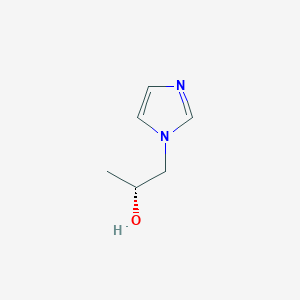
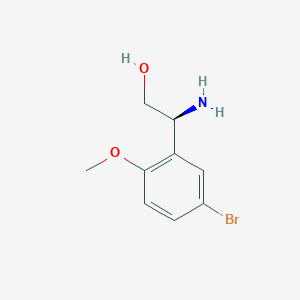
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
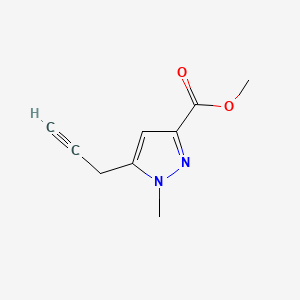
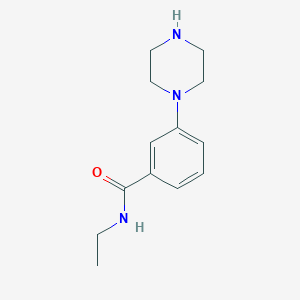
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)
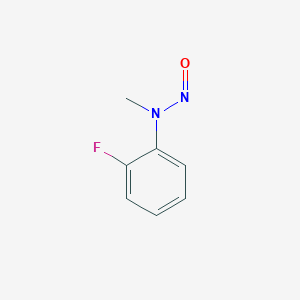
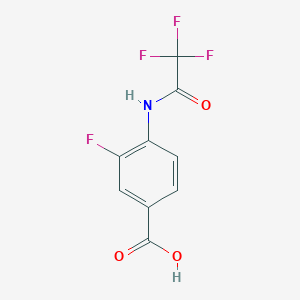
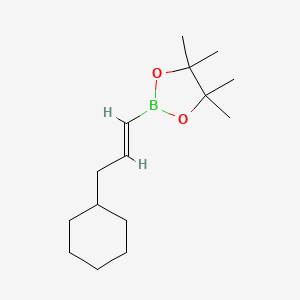
![3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B13491736.png)
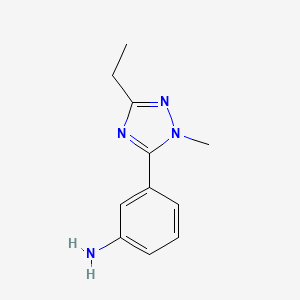
![2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B13491745.png)
